Mass Shift Differentiation: cis-Vitamin K1-d7 (+7 Da) vs. Vitamin K1-d4 (+4 Da) for Minimizing Isotopic Interference
cis-Vitamin K1-d7 provides a +7 Da mass shift from the native cis-Vitamin K1 (M = 450.7 g/mol) to the labeled internal standard (M = 457.7 g/mol), resulting in a parent ion transition of 458.1→194.3 m/z [1]. This compares favorably to the commonly used Vitamin K1-d4 isotopologue, which only provides a +4 Da shift. The +7 Da difference provides a wider mass separation, significantly reducing the potential for isotopic peak overlap (cross-talk) with the natural abundance M+2 and M+4 isotopes of the unlabeled analyte, thereby improving assay specificity and signal-to-noise ratio .
| Evidence Dimension | Mass-to-charge ratio (m/z) shift for parent ion in MRM transition |
|---|---|
| Target Compound Data | Parent ion transition: m/z 458.1 → 194.3 |
| Comparator Or Baseline | Vitamin K1-d4 isotopologue (parent ion m/z ~ 454.7 → 191.1) |
| Quantified Difference | +7 Da mass shift (cis-Vitamin K1-d7) vs. +4 Da mass shift (Vitamin K1-d4) |
| Conditions | Multiple reaction monitoring (MRM) on a tandem quadrupole mass spectrometer |
Why This Matters
This larger mass shift ensures cleaner baseline separation from the natural isotopic envelope, which is critical for achieving high accuracy and precision when quantifying Vitamin K1 in complex matrices like serum or food extracts.
- [1] A sensitive and rapid UFLC-APCI-MS/MS bioanalytical method for quantification of endogenous and exogenous Vitamin K1 isomers in human plasma: Development, validation and first application to a pharmacokinetic study. (2016). Talanta, 161, 735-742. View Source
